II-Dmpb-platinum

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

129267-41-0 |

|---|---|

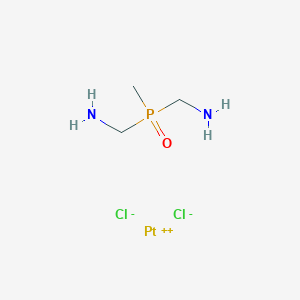

Molecular Formula |

C3H11Cl2N2OPPt |

Molecular Weight |

388.1 g/mol |

IUPAC Name |

[aminomethyl(methyl)phosphoryl]methanamine;platinum(2+);dichloride |

InChI |

InChI=1S/C3H11N2OP.2ClH.Pt/c1-7(6,2-4)3-5;;;/h2-5H2,1H3;2*1H;/q;;;+2/p-2 |

InChI Key |

AOLPDYIHRBQOIJ-UHFFFAOYSA-L |

SMILES |

CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2] |

Other CAS No. |

130761-99-8 |

Synonyms |

dichloro(1,1'-(methylphosphinylidene)bis(methanamine)-N,N')platinum II-DMPB-platinum |

Origin of Product |

United States |

Synthetic Methodologies for Ii Dmpb Platinum Complex Formation

Precursor Synthesis and Advanced Derivatization of the II-Dmpb Ligand

The properties of the final platinum complex are fundamentally dictated by the structure of the phosphine (B1218219) ligand. Therefore, the synthesis and functionalization of the ligand are critical stages where the electronic and steric characteristics of the target complex are engineered.

The design of bidentate phosphine ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) is guided by the desired application of the final metal complex, which is often in the field of homogeneous catalysis. acs.org The primary goal is to control the coordination environment around the platinum center to influence reactivity, selectivity, and stability.

Key design principles include:

Steric Bulk: The incorporation of bulky substituents, such as the tert-butyl groups on the phosphorus atoms, creates a sterically demanding environment around the metal center. This bulk can promote specific reaction pathways, prevent catalyst deactivation through dimerization, and influence the regioselectivity of catalytic reactions. acs.org The large Tolman cone angle of the di-tert-butylphosphino groups is a defining feature of this ligand class.

Electronic Properties: The alkyl groups on the phosphorus atoms make the ligand a strong sigma (σ) donor, increasing the electron density on the platinum center. This enhanced electron density can facilitate key steps in catalytic cycles, such as oxidative addition. Modifications to the ligand backbone or the substituents on the phosphorus atoms can fine-tune these electronic effects. researchgate.net

Chelate Bite Angle: The geometry of the ligand backbone—in this case, the o-xylene (B151617) unit—determines the P-Pt-P "bite angle" in the final complex. This angle is crucial for establishing the geometry at the metal center and can significantly impact the stability and catalytic activity of the complex. A rigid backbone, like the benzene (B151609) ring, provides a well-defined and constrained coordination geometry. acs.org

The synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene is a multistep process that requires the careful handling of air- and moisture-sensitive reagents. An effective and improved route starts from commercially available α,α′-dichloro-o-xylene. acs.org

The key steps are:

Formation of a Di-Grignard Reagent: The starting material, α,α′-dichloro-o-xylene, is reacted with magnesium turnings in a suitable solvent like tetrahydrofuran (B95107) (THF) to form the corresponding di-Grignard reagent, 1,2-bis(chloromagnesiomethyl)benzene.

Phosphination: The di-Grignard reagent is then added dropwise to a solution containing an excess of di-tert-butylchlorophosphine. This nucleophilic substitution reaction, where the carbanionic centers of the Grignard reagent attack the electrophilic phosphorus atom, forms the two required P-C bonds.

Workup and Isolation: The reaction is quenched, and the desired phosphine ligand is isolated from the reaction mixture.

An overview of an improved synthetic procedure highlights the reaction conditions and yields that can be achieved. acs.org

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | α,α′-dichloro-o-xylene | Magnesium (Mg) | THF | Formation of Grignard reagent | 1,2-bis(chloromagnesiomethyl)benzene | - |

| 2 | 1,2-bis(chloromagnesiomethyl)benzene | Di-tert-butylchlorophosphine (tBu₂PCl) | THF | Reflux, 8 hours | 1,2-bis(di-tert-butylphosphinomethyl)benzene | ~62% |

This table outlines a key synthetic route to the representative ligand.

Functionalization of the ligand, for instance by introducing substituents on the central benzene ring, would require starting from a correspondingly substituted α,α′-dihalo-o-xylene precursor.

Tertiary phosphines, particularly those with electron-rich alkyl groups, are susceptible to oxidation to the corresponding phosphine oxides. tcichemicals.com Therefore, their synthesis and handling must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Purification: Crude 1,2-bis(di-tert-butylphosphinomethyl)benzene is typically purified using standard techniques for air-sensitive compounds. Recrystallization from a suitable solvent system (e.g., methanol) or column chromatography on silica (B1680970) gel under anaerobic conditions can be employed to remove unreacted starting materials and byproducts.

Analytical Verification: The identity and purity of the final ligand are confirmed using a combination of spectroscopic methods:

³¹P{¹H} NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands. For 1,2-bis(di-tert-butylphosphinomethyl)benzene, the spectrum shows a single sharp resonance, confirming the presence of a single phosphorus environment. The chemical shift provides information about the electronic environment of the phosphorus atom. acs.org

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic backbone, showing the expected signals for the tert-butyl and o-xylene groups.

Mass Spectrometry: Provides the molecular weight of the ligand, confirming its elemental composition.

Pathways for Platinum(II) Complexation with II-Dmpb

Once the pure bidentate phosphine ligand has been synthesized, it can be reacted with a Platinum(II) source to form the desired square planar complex. Two primary strategies are commonly employed: direct complexation and ligand exchange.

Direct complexation involves the reaction of the phosphine ligand with a simple Platinum(II) salt, most commonly potassium tetrachloroplatinate(II) (K₂PtCl₄). In this reaction, two chloride ligands are displaced by the two phosphorus donor atoms of the bidentate ligand to form a stable chelate ring.

The general reaction is: K₂[PtCl₄] + (tBu₂PCH₂)₂C₆H₄ → cis-[PtCl₂{(tBu₂PCH₂)₂C₆H₄}] + 2 KCl

Reaction Condition Optimization: The efficiency of this synthesis depends on several factors that can be optimized to maximize the yield and purity of the product:

Solvent: A solvent system that dissolves both the ionic platinum salt and the nonpolar phosphine ligand is required. Often, a two-phase system (e.g., dichloromethane (B109758)/water) or a polar aprotic solvent is used.

Stoichiometry: A 1:1 molar ratio of the platinum precursor to the bidentate ligand is typically used.

Temperature and Reaction Time: These reactions are often carried out at room temperature or with gentle heating to ensure complete complexation. The reaction progress can be monitored by ³¹P NMR spectroscopy to determine the point of completion.

An alternative and often cleaner method for synthesizing the target complex is through a ligand exchange (or substitution) reaction. nih.gov This approach uses a Platinum(II) precursor that contains labile (easily displaced) ligands. Common precursors for this method include dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(cod)] and bis(benzonitrile)dichloroplatinum(II) [PtCl₂(PhCN)₂].

The reaction with [PtCl₂(cod)] proceeds as follows: [PtCl₂(cod)] + (tBu₂PCH₂)₂C₆H₄ → cis-[PtCl₂{(tBu₂PCH₂)₂C₆H₄}] + cod

The weakly bound cyclooctadiene (cod) or benzonitrile (B105546) ligands are readily displaced by the strongly coordinating phosphine ligand, often leading to higher yields and fewer side products compared to direct complexation with K₂PtCl₄. These reactions are typically performed in a non-coordinating solvent like dichloromethane at room temperature. core.ac.uk

Analytical Data for Platinum(II)-Diphosphine Complexes: The resulting platinum complex is characterized by multinuclear NMR spectroscopy. The coordination of the phosphine ligand to the platinum center results in characteristic changes in the ³¹P NMR spectrum and the appearance of coupling between the phosphorus and platinum nuclei.

| Nucleus | Parameter | Typical Value Range for Pt(II)-Diphosphine Complexes | Information Provided |

|---|---|---|---|

| ³¹P | Chemical Shift (δ) | +10 to +70 ppm | Indicates coordination to the metal center (coordination shift). |

| ³¹P | ¹J(Pt,P) Coupling Constant | 2400 - 3600 Hz | Confirms P-Pt bond formation. The magnitude is indicative of the cis or trans geometry of other ligands. |

| ¹⁹⁵Pt | Chemical Shift (δ) | -4000 to -5000 ppm | Sensitive to the coordination sphere of the platinum atom. |

This table presents typical NMR parameters used for the characterization of cis-dichloro[bis(phosphine)]platinum(II) complexes. The ¹⁹⁵Pt nucleus is 33.8% abundant. tandfonline.comnih.gov

Control over Stoichiometry and Isomer Formation in II-Dmpb-platinum Synthesis

Precise control over the stoichiometry and the resulting isomeric form is a cornerstone of synthesizing platinum(II) complexes with desired properties. The square planar geometry of Pt(II) complexes gives rise to geometric isomers, primarily cis and trans isomers, which can exhibit vastly different chemical and biological activities. libretexts.org

Stoichiometric control is typically achieved by carefully managing the molar ratios of the platinum precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), and the relevant ligands. nih.gov For instance, in the synthesis of homoleptic complexes of the type [PtL₂Cl₂], reacting K₂PtCl₄ with two molar equivalents of a monodentate ligand L is a common approach. nih.gov The formation of mixed-ligand complexes requires sequential addition of ligands or the use of a platinum precursor already containing one of the ligands.

The selective formation of a particular isomer is often governed by the trans effect , which describes the ability of a coordinated ligand to direct the substitution of the ligand trans to it. Ligands with a strong trans effect, such as iodide or thiourea, will labilize the trans-positioned ligand, favoring its substitution. nih.gov This principle is famously exploited in the synthesis of cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]), where the higher trans effect of the iodide ligand compared to chloride is used to ensure the formation of the cis isomer. nih.gov Conversely, starting from [Pt(NH₃)₄]²⁺ and reacting it with HCl allows for the synthesis of the trans isomer, as the chloride ligand has a stronger trans effect than ammonia, directing the subsequent substitution to the position opposite itself. nih.gov

Beyond kinetic control via the trans effect, isomers can sometimes be interconverted. Methods for isomerization include:

Thermal Isomerization : Heating a solid-state sample of one isomer can induce its conversion to the more thermodynamically stable isomer. For example, solid cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) can be converted to the trans isomer at 160 °C with a high yield. nih.gov

Photochemical Isomerization : Irradiation with light can promote the isomerization of platinum(II) complexes. This method has been successfully used to synthesize trans-isomers of dihalogenobis(triphenylphosphine)platinum(II) complexes from their more readily accessible cis-counterparts. rsc.org

The choice of solvent can also influence isomer stability, with some complexes undergoing isomerization in solution until an equilibrium mixture is reached. nih.gov Spectroscopic techniques like Far-IR and multinuclear NMR (¹⁹⁵Pt, ³¹P, ¹H) are crucial for distinguishing between isomers and confirming the purity of the final product. nih.govacs.org

Table 1: Factors Influencing Isomer Formation in Pt(II) Synthesis

| Factor | Principle | Example Application | Reference(s) |

|---|---|---|---|

| Trans Effect | A ligand influences the lability of the ligand positioned trans to it, directing incoming substituents. | Synthesis of cis- and trans-platin. libretexts.orgnih.gov | libretexts.orgnih.gov |

| Reaction Temperature | Can be used to overcome kinetic barriers and favor the thermodynamically more stable isomer. | Thermal conversion of cis-[Pt(1-methyl-4-nitropyrazole)₂Cl₂] to the trans isomer. nih.gov | nih.gov |

| Light Irradiation | Provides energy to surmount the activation barrier for isomerization. | Photochemical synthesis of trans-[Pt(PPh₃)₂X₂] from the cis isomer. rsc.org | rsc.org |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability and equilibrium between isomers in solution. | cis and trans complexes of 1-methyl-5-nitropyrazole (B1614818) isomerize in acetone (B3395972) solution. nih.gov | nih.gov |

Advanced Synthetic Approaches to Diverse this compound Analogues

To expand the chemical space of platinum(II) compounds beyond simple structures, advanced synthetic approaches are employed to create diverse analogues with tailored properties, such as chirality or the presence of multiple, distinct ligands.

Stereoselective Synthesis of Chiral this compound Complexes

Chirality is a critical feature in many pharmacologically active molecules, as different enantiomers can have distinct biological activities and toxicities. In platinum complexes, chirality can be introduced by using chiral ligands. The stereoselective synthesis of such complexes aims to produce a single enantiomer or diastereomer.

A common strategy involves reacting a platinum precursor with an enantiomerically pure ligand. For example, new platinum(II) complexes have been prepared using the enantiomeric forms of a bulky and lipophilic ligand, 1,2-diaminodiamantane. acs.org Similarly, chiral diamines such as (1R,3S)- and (1S,3R)-1,3-diamino-1,2,2-trimethylcyclopentane have been used as ancillary ligands in combination with planar intercalating ligands to synthesize chiral platinum(II) complexes.

Another approach is the creation of axially chiral complexes. This has been achieved by synthesizing a pincer-type platinum(II) complex that incorporates an axially chiral binaphthyl ligand. beilstein-journals.org The synthesis involved a Sonogashira coupling reaction followed by the coordination of the chiral ligand to a platinum precursor. beilstein-journals.org Such strategies demonstrate that the chirality of a ligand can be effectively transferred to the metal center, influencing the complex's chiroptical properties. beilstein-journals.org The steric bulk and asymmetry of the supporting ligands are key to achieving high stereoselectivity in the coordination of other molecules to the chiral platinum center. acs.org

Synthesis of Heteroleptic this compound Complexes with Ancillary Ligands

Heteroleptic complexes, which contain more than one type of ligand, offer a powerful way to fine-tune the electronic and photophysical properties of platinum(II) compounds. The synthesis of these complexes typically involves a multi-step process where different ligands are introduced sequentially.

One common method is to start with a dimeric platinum precursor, such as [PtCl₂(coe)]₂ (where coe is cyclooctene), and react it with a primary, often cyclometalating, ligand. The resulting chloro-bridged dimer can then be cleaved by reacting it with an ancillary ligand.

A versatile route for preparing heteroleptic Pt(II) complexes involves transmetalation from a silver(I) intermediate. For instance, complexes with a C^C* cyclometalated N-heterocyclic carbene (NHC) ligand and various β-diketonate based ancillary ligands have been prepared from a silver(I)-NHC intermediate. rsc.orgsemanticscholar.org This method involves transmetalation, cyclometalation, and subsequent treatment with a base and the desired β-diketone. rsc.orgsemanticscholar.org

The choice of ancillary ligand can significantly impact the properties of the final complex. Studies have shown that varying the ancillary ligand from picolinate (B1231196) (pic) to acetylacetonate (B107027) (acac) in heteroleptic Pt(II) complexes can have a great effect on their quantum efficiency. nih.gov Similarly, ancillary ligands like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (B230781) have been used to create highly efficient green-emitting cyclometalated Pt(II) complexes for organic light-emitting diodes (OLEDs). acs.org

Table 2: Examples of Ancillary Ligands in Heteroleptic Pt(II) Complexes

| Ancillary Ligand Class | Specific Examples | Resulting Complex Type | Reference(s) |

|---|---|---|---|

| β-Diketonates | Acetylacetonate (acac), Dipivaloylmethanato (dpm), Dibenzoylmethanato (dbm) | [(NHC)Pt(β-diketonate)] | rsc.orgsemanticscholar.org |

| Picolinates | Picolinate (pic) | [(phenyllepidine)Pt(pic)] | nih.gov |

| Phenolates | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) | [(ppy)Pt(pop)] | acs.org |

| Cyanides | Terminal CN⁻, Bridging μ-CN | [Pt(C^N)(aryl)(CN)]⁻, [Pt₂(C^N)₂(aryl)₂(μ-CN)]⁻ | acs.org |

Solid-Phase Synthesis Techniques for this compound Architectures

Solid-phase synthesis offers a powerful platform for the preparation of libraries of related compounds, which is particularly useful in drug discovery. This technique involves attaching a ligand or a precursor to a solid support (e.g., a polymer resin), performing a series of reactions, and finally cleaving the desired product from the support.

This methodology has been successfully applied to the synthesis of platinum(II) complexes. For example, a solid-phase approach was developed for diiminedichloro complexes of platinum(II). researchgate.net In this work, a diimine ligand was immobilized on a polystyrene-based support, followed by coordination of the dichloroplatinum(II) fragment. The final complex could then be cleaved from the resin. researchgate.net

Solid-phase techniques have also been used to create more complex architectures, such as peptide-tethered platinum(II) complexes. One pioneering study involved the assembly of an immobilized tripeptide, followed by platination, and subsequent deprotection and release from the solid support. researchgate.net This approach opens the door to preparing extensive libraries of platinum-peptide conjugates through combinatorial synthesis. More recently, this has been extended to the synthesis of nucleoside-tethered dinuclear platinum complexes, demonstrating the versatility of solid-phase strategies.

The key steps in solid-phase synthesis of platinum complexes are:

Immobilization : Covalent attachment of a suitable ligand or substrate to the solid support.

Reaction Sequence : Performing chemical transformations on the immobilized species, such as coordination of the platinum metal center and addition of other ligands.

Cleavage : Releasing the final platinum complex from the solid support, often under conditions that also remove any protecting groups.

This approach facilitates purification, as excess reagents and by-products can be simply washed away from the resin-bound product. researchgate.net

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| K₂PtCl₄ | Potassium tetrachloroplatinate(II) |

| cis-[Pt(NH₃)₂Cl₂] | cis-Diamminedichloroplatinum(II) (Cisplatin) |

| trans-[Pt(NH₃)₂Cl₂] | trans-Diamminedichloroplatinum(II) (Transplatin) |

| cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | cis-Dichloridobis(1-methyl-4-nitropyrazole)platinum(II) |

| trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | trans-Dichloridobis(1-methyl-4-nitropyrazole)platinum(II) |

| [PtCl₂(coe)]₂ | Dichloro(1,5-cyclooctadiene)platinum(II) dimer |

| ppy | 2-Phenylpyridine |

| pop | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol |

| acac | Acetylacetonate |

| pic | Picolinate |

| dpm | Dipivaloylmethanato |

| dbm | Dibenzoylmethanato |

| PPh₃ | Triphenylphosphine (B44618) |

Structural Elucidation and Spectroscopic Characterization Techniques for Ii Dmpb Platinum Complexes

Crystallographic Analysis of II-Dmpb-platinum Species

Single Crystal X-ray Diffraction Studies for Molecular Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed. This analysis reveals the coordination geometry around the platinum(II) center, the conformation of the Dmpb ligand, and the precise arrangement of all atoms within the crystal lattice.

Hypothetical Data Table: Crystallographic Parameters for a this compound Complex

| Parameter | Value |

| Chemical Formula | CₓHᵧNₐPₙPtCl₂ |

| Formula Weight | Variable |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated, g/cm³) | Value |

| R-factor | Value |

Note: This table presents hypothetical data as specific crystallographic information for a compound explicitly named "this compound" is not publicly available. The values would be determined experimentally.

Powder X-ray Diffraction Analysis for Bulk Phase Characterization

While SC-XRD provides the structure of a single crystal, powder X-ray diffraction (PXRD) is utilized to analyze the bulk material, confirming the phase purity of the synthesized this compound. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. This technique is crucial for ensuring that the bulk sample corresponds to the structure determined from a single crystal and for identifying any potential polymorphic forms or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Complexes

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, a combination of one- and two-dimensional NMR experiments provides detailed information about the connectivity of atoms and the electronic environment of the platinum center.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis and Coupling Constants

¹H and ¹³C NMR spectra reveal the number and types of proton and carbon environments within the Dmpb ligand. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) provide information about the connectivity between neighboring atoms. ³¹P NMR is particularly informative for phosphine-containing platinum complexes. The chemical shift of the phosphorus signal and its coupling to the platinum nucleus (¹JPt-P) are highly sensitive to the coordination geometry and the nature of the other ligands bound to the platinum.

¹⁹⁵Pt NMR Spectroscopic Investigations for Coordination Environment Probing

Hypothetical Data Table: NMR Spectroscopic Data for a this compound Complex

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H | Range of values for Dmpb ligand | Various JH-H, JP-H |

| ¹³C | Range of values for Dmpb ligand | Various JC-H, JP-C, JPt-C |

| ³¹P | Value | ¹JPt-P = Value |

| ¹⁹⁵Pt | Value |

Note: This table presents hypothetical data. Actual values are dependent on the specific structure of the Dmpb ligand and the solvent used for the NMR experiment.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of the Dmpb ligand in the platinum complex.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the ligand framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, providing a powerful method for assigning the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity across the entire molecule.

Through the combined application of these advanced analytical techniques, a detailed and robust structural characterization of this compound can be achieved, providing a solid foundation for further studies into its reactivity and properties.

Vibrational Spectroscopy of Platinum(II) Complexes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of platinum(II) complexes by probing the vibrational modes of the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. nasa.gov In the context of platinum(II) complexes, IR spectroscopy is particularly useful for identifying the vibrational modes associated with the platinum-ligand bonds and the internal vibrations of the ligands themselves.

The assignment of specific vibrational modes in the IR spectrum is often aided by computational methods, such as density functional theory (DFT) calculations, which can predict the vibrational frequencies and the nature of the corresponding atomic motions. nih.gov Key vibrational modes of interest in platinum(II) complexes include the Pt-N, Pt-Cl, and other platinum-ligand stretching and bending frequencies, which typically appear in the far-infrared region of the spectrum. For instance, Pt-N stretching frequencies are often observed in the range of 485-540 cm⁻¹. nih.gov The presence of specific ligands can also be confirmed by their characteristic IR absorption bands. For example, the C-H stretching modes of methyl groups in alkyl platinum compounds can be assigned using IR spectroscopy. sciepub.com

Table 1: Representative Infrared (IR) Spectroscopic Data for Platinum(II) Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Pt-N Stretch | 485 - 540 |

| Pt-Cl Stretch | 312 - 333 |

| Pt-Br Stretch | 213 - 218 |

| N-H Stretch (in ammine ligands) | 3100 - 3300 |

Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule. mdpi.com It is particularly sensitive to symmetric vibrations and can be used to probe the molecular symmetry of platinum(II) complexes. High-quality Raman spectra can resolve symmetric and antisymmetric stretching modes, providing detailed information about the metal-ligand bonding. nih.gov

For example, in diamminedihalido platinum(II) complexes, the symmetric and antisymmetric Pt-Cl stretching modes can be resolved in the 312-333 cm⁻¹ region. nih.gov Isotopic substitution can also be used in conjunction with Raman spectroscopy to confirm the assignment of vibrational modes. The study of platinum ethylenediamine (B42938) complexes using resonance Raman spectroscopy has provided insights into the ...X-Pt(IV)-X... chains. researchgate.net

Table 2: Representative Raman Spectroscopic Data for Platinum(II) Complexes

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|

| Symmetric Pt-Cl Stretch | ~330 |

| Antisymmetric Pt-Cl Stretch | ~315 |

| Pt-Br Stretch | 213, 218 |

Note: The observed Raman shifts are influenced by the specific ligands and the symmetry of the complex.

Mass Spectrometry (MS) Analysis of Platinum(II) Complexes

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of platinum(II) complexes. mdpi.com It can also provide information about the solution-phase behavior of these compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. iitb.ac.in This is particularly important for confirming the successful synthesis of a new platinum(II) complex and for verifying its purity. HRMS can distinguish between molecules with very similar nominal masses but different elemental formulas. The sub-ppm mass accuracy of modern HRMS instruments allows for the unequivocal determination of molecular formulas. iitb.ac.in

For newly synthesized platinum complexes, HRMS is a critical characterization technique to confirm that the desired product has been obtained. nih.govresearchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is a "soft" ionization technique that allows for the analysis of non-volatile and thermally unstable compounds, such as platinum(II) complexes, directly from solution. nih.govchemrxiv.org ESI-MS is particularly valuable for studying the behavior of these complexes in solution, including their interactions with other molecules. nih.gov This technique can be used to identify the different species present in a solution, such as the parent complex, solvated species, and any reaction products. nih.gov

The ability to analyze the solution-phase speciation of platinum complexes is crucial for understanding their reactivity and potential biological activity. researchgate.net

Electronic Absorption and Emission Spectroscopic Characterization of Platinum(II) Complexes

The electronic absorption spectra of platinum(II) complexes typically exhibit intense bands in the ultraviolet and visible regions, which can be assigned to various electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (LC) transitions. nih.govresearchgate.net The molar extinction coefficients of MLCT bands for platinum species are typically on the order of 10³ M⁻¹cm⁻¹. nih.gov

Many platinum(II) complexes are phosphorescent, meaning they can emit light from a triplet excited state. nih.gov The emission properties, including the emission wavelength, quantum yield, and lifetime, can be tuned by modifying the ligand environment. nih.govrsc.org The study of the photophysical properties of these complexes is important for their potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.gov

Table 3: Representative Photophysical Data for Platinum(II) Complexes

| Property | Typical Range/Value |

|---|---|

| Absorption Maximum (λ_abs) | 370 - 450 nm |

| Molar Extinction Coefficient (ε) | 10³ - 10⁴ M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 500 - 650 nm |

Note: The specific photophysical properties are highly dependent on the ligands and the solvent.

UV-Vis Spectroscopic Characterization of Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a powerful tool for probing the electronic structure of platinum(II) complexes. The absorption of light in this region of the electromagnetic spectrum promotes electrons from lower to higher energy molecular orbitals. The resulting spectra provide a fingerprint of the electronic transitions within the molecule, which are broadly categorized as metal-centered (d-d), ligand-centered (π-π*), and charge-transfer transitions.

In square-planar platinum(II) complexes, the d-d transitions are often weak and can be obscured by more intense charge-transfer bands. The most prominent absorption bands in the UV-Vis spectra of platinum(II) complexes with aromatic ligands, such as those containing bipyridine moieties, are typically assigned to intraligand (IL) π-π* transitions and metal-to-ligand charge-transfer (MLCT) transitions.

Research on various platinum(II) complexes containing dimethyl-bipyridine ligands reveals characteristic absorption bands. For instance, a mononuclear Pt(II) complex with 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmp) showed an absorption band at 280 nm. nih.gov In a comparative study, the spectra of Pt(II) complexes in the 200–400 nm region are characterized by combinations of internal π→π* transitions of the ligand and metal-to-ligand charge transfer transitions. mdpi.com

The nature of the ligands significantly influences the energy of these transitions. For platinum(II) complexes with phosphine (B1218219) ligands, the UV-Vis spectra can also be dominated by MLCT bands. The specific wavelengths and intensities of these absorptions provide valuable information about the energies of the frontier molecular orbitals and the extent of metal-ligand electronic communication.

Table 1: Representative UV-Vis Absorption Data for Selected Platinum(II) Complexes

| Complex Type | Absorption Maxima (λmax, nm) | Assignment | Reference |

| [Pt(DMP)(DIP)]Cl2·H2O | 280 | IL (π-π) / MLCT | nih.gov |

| Pt(II) complexes with bipyridine/phenanthroline | 200-400 | π→π (Ligand) / MLCT | mdpi.com |

Photoluminescence Spectroscopic Studies (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This phenomenon is divided into two main types: fluorescence, which is a spin-allowed emission from a singlet excited state, and phosphorescence, a spin-forbidden emission from a triplet excited state. Platinum(II) complexes, due to the heavy atom effect of platinum, often exhibit efficient intersystem crossing from the singlet to the triplet state, leading to prominent phosphorescence.

In another study, cyclometalated platinum(II) phosphine compounds, which are known for their interesting optical properties, can exhibit phosphorescence in the orange or red region of the spectrum with lifetimes in the microsecond range at room temperature. uef.fi The emission is often described as originating from a mixed state of MLCT and intraligand π-π* character. uef.fi The quantum yield of this emission, which is a measure of the efficiency of the photoluminescence process, can be significantly influenced by the rigidity of the complex and the nature of the ligands. uef.fi

The color of the emitted light can be tuned by modifying the ligands. For instance, tris(phosphine) platinum complexes have been shown to display more red-shifted emissions compared to their tetrakis(phosphine) counterparts. oup.com This tunability is a key feature that makes these complexes attractive for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Table 2: Photoluminescence Data for Selected Platinum(II) Complexes

| Complex Type | Emission Maxima (λem, nm) | Excited State Lifetime (τ) | Emission Type | Reference |

| [Pt(P–P)(5,6-Mephen)] | 490–495 | 22–25 µs | Phosphorescence | rsc.org |

| Cyclometalated Pt(II) phosphine complexes | Orange/Red region | 5-15 µs | Phosphorescence | uef.fi |

| Tris(phosphine) platinum complexes | Red-shifted | Not specified | Photoluminescence | oup.com |

Theoretical and Computational Investigations of Ii Dmpb Platinum Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in II-Dmpb-platinum

Density Functional Theory (DFT) is a widely utilized and powerful computational method for investigating the electronic structure and bonding in transition metal complexes osti.govpsu.eduresearchgate.netnih.govresearchgate.netnih.govresearchgate.netrsc.orgrsc.orgnih.govrsc.orgrsc.org. Its balance of accuracy and computational efficiency makes it particularly suitable for systems containing heavy elements like platinum. DFT calculations provide a comprehensive understanding of the ground state properties of a molecule by focusing on the electron density, which is a fundamental property of matter.

Conformational analysis, often performed in conjunction with geometry optimization, explores various possible spatial arrangements of the ligands around the metal center and their relative energies mdpi.comnih.govresearchgate.net. For a bidentate ligand like 2,9-dimethyl-1,10-phenanthroline (Dmpb), its chelation to platinum(II) would form a stable five-membered ring. The specific substituents (methyl groups at the 2 and 9 positions) on the phenanthroline backbone can introduce steric hindrance, which might influence the planarity of the ligand itself or induce slight distortions in the square planar coordination environment of the platinum center nih.gov.

While specific bond lengths and angles for "this compound" are not available from general searches, typical parameters for platinum(II) complexes with bidentate nitrogen ligands would include Pt-N bond lengths in the range of approximately 2.0-2.1 Å. The bond angles within the chelate ring (e.g., N-Pt-N) would deviate from the ideal 90° for a perfect square planar geometry due to the ligand's bite angle.

Table 1: Typical Geometric Parameters from DFT Optimization (Illustrative)

| Parameter Type | Description | Expected Range (for Pt(II) complexes with N-ligands) |

| Pt-N Bond Length | Distance between Platinum and Nitrogen atoms | ~2.0 - 2.1 Å |

| N-Pt-N Bond Angle | Angle within the chelate ring | ~75° - 85° |

| Dihedral Angles | Twist angles between molecular planes | Variable, depending on ligand flexibility |

Molecular orbital (MO) analysis, particularly the examination of frontier molecular orbitals (FMOs), provides critical insights into the electronic behavior and reactivity of chemical compounds researchgate.netnih.govresearchgate.netrsc.orgrsc.orguni-muenchen.delibretexts.org. The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the electron-accepting capability nih.govlibretexts.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's electronic stability and reactivity nih.govresearchgate.netrsc.orglibretexts.org. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower reactivity, as more energy is required for electronic excitations nih.govlibretexts.org. Conversely, a smaller gap often suggests higher reactivity or the ability to undergo electronic transitions at lower energies, which is relevant for photophysical properties nih.govresearchgate.netrsc.orglibretexts.org.

For platinum(II) complexes, the frontier orbitals often involve contributions from both the platinum d-orbitals and the ligand π- and π*-orbitals. This can lead to various types of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions, which are crucial for understanding absorption and emission spectra researchgate.netresearchgate.netnih.govrsc.orgacs.org.

Table 2: Typical Molecular Orbital Analysis Parameters (Illustrative)

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| E_gap | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | Electronic stability, reactivity, and excitation energy |

| Orbital Composition | Contributions of atomic orbitals to HOMO/LUMO | Nature of electronic transitions |

DFT calculations enable the mapping of electronic density and the analysis of charge distribution within a molecule nih.govrsc.orgscirp.org. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to quantify atomic charges and understand the flow of electron density between different parts of the complex nih.govscirp.org.

Table 3: Typical Charge Distribution Parameters (Illustrative)

| Parameter | Description | Significance |

| Atomic Charges (Pt) | Partial charge on the Platinum atom | Indicates electron density around Pt center |

| Atomic Charges (N) | Partial charge on Nitrogen atoms of Dmpb | Indicates electron density on coordinating atoms |

| Electron Density Maps | Visual representation of electron distribution | Highlights bonding regions and lone pairs |

Ab Initio and Post-Hartree-Fock Methods for Platinum-Ligand Bonding Characterization

While DFT is highly effective, ab initio methods, which are derived directly from fundamental quantum mechanical principles without empirical parameters, and post-Hartree-Fock methods offer more rigorous approaches to account for electron correlation nih.govscribd.comresearchgate.netwikipedia.orgsolubilityofthings.com. These methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP3, MP4) or Coupled Cluster (CC) methods, build upon the Hartree-Fock approximation by incorporating dynamic electron correlation effects that are neglected in basic Hartree-Fock and often approximated in DFT scribd.comresearchgate.netwikipedia.orgsolubilityofthings.com. Although computationally more demanding, they can provide a more accurate description of bonding, especially for systems where electron correlation is crucial.

Ab initio and post-Hartree-Fock methods are particularly valuable for dissecting the nature of metal-ligand bonding, allowing for a detailed assessment of the covalent and ionic contributions dalalinstitute.comlibretexts.orgacs.org. In transition metal complexes, the bonding is rarely purely ionic or purely covalent; instead, it is a blend of both, often referred to as polar covalent dalalinstitute.comlibretexts.org.

Relativistic effects become increasingly significant for heavy elements, particularly those in the third transition series like platinum (atomic number Z=78) annualreviews.orgscribd.comquora.comstackexchange.com. These effects arise because inner-shell electrons in heavy atoms move at speeds approaching the speed of light, leading to relativistic mass increase and contraction of s and p orbitals, while indirectly causing expansion and destabilization of d and f orbitals annualreviews.orgquora.comstackexchange.com.

For platinum, relativistic effects profoundly influence its electronic configuration (e.g., the observed [Xe]4f¹⁴5d⁹6s¹ ground state instead of the Aufbau-predicted [Xe]4f¹⁴5d⁸6s²), ionization energies, and chemical properties stackexchange.comshef.ac.uk. In the context of "this compound", relativistic effects would impact:

Orbital Energies and Sizes : The contraction of platinum's 6s and 6p orbitals and the expansion of its 5d orbitals directly affect their overlap with ligand orbitals, influencing bond strengths and lengths.

Bonding Characteristics : Relativistic effects can enhance the covalent character of platinum-ligand bonds due to improved orbital overlap, contributing to the stability of platinum(II) complexes annualreviews.org.

Coordination Geometry : While square planar geometry is primarily driven by crystal field stabilization for d⁸ systems, relativistic effects can fine-tune the energetic preferences and distortions from ideal geometries.

Spectroscopic Properties : Spin-orbit coupling, a relativistic effect, can mix singlet and triplet states, influencing the photophysical properties (e.g., phosphorescence) of luminescent platinum(II) complexes nih.govacs.orgscribd.com.

Computational methods designed to incorporate relativistic effects (e.g., using relativistic pseudopotentials or all-electron relativistic Hamiltonians) are crucial for accurately modeling platinum complexes and predicting their properties annualreviews.orgscribd.com.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time 3ds.com. By simulating atomic-level interactions under given conditions, MD provides a dynamic perspective on molecular behavior, which is crucial for understanding the properties of "this compound" in realistic environments, such as solution or in interaction with biological systems. This method involves solving Newton's equations of motion for each atom, allowing the system to evolve and explore its conformational landscape 3ds.com.

Dynamic Conformational Analysis and Flexibility of this compound

The dynamic conformational analysis of "this compound" complexes through MD simulations would reveal their intrinsic flexibility and preferred structural arrangements. Platinum(II) complexes typically exhibit a square-planar coordination geometry, but their ligands can introduce considerable conformational freedom. MD simulations enable the exploration of the accessible conformational space, identifying stable conformers and the energy barriers governing their interconversion. For instance, studies on other dinuclear platinum(II) complexes have demonstrated that the rigidity or flexibility of bridging linkers significantly influences DNA structural distortions upon coordination, including twisting, unwinding, and bending nih.gov.

Key aspects that would be elucidated by such simulations include:

Ligand Dynamics: Assessment of the rotational freedom and vibrational motions of the "Dmpb" ligand around the platinum center, as well as any other flexible moieties within the complex. This can be quantified by monitoring time-dependent changes in dihedral angles and bond lengths.

Structural Fluctuations: MD simulations capture transient deviations from the idealized square-planar geometry, which are particularly relevant in solution or during interactions with other molecules. These fluctuations can be characterized by root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses.

Conformational Ensembles: Instead of a single static structure, MD provides an ensemble of accessible conformations, reflecting the thermal motions and dynamic nature of the molecule at a given temperature. This ensemble approach is vital for understanding how the complex might adapt its shape to interact with its environment or binding partners.

Solvation Effects and Intermolecular Interactions of this compound in Solution

Understanding the behavior of "this compound" in solution requires a thorough investigation of solvation effects and intermolecular interactions. MD simulations explicitly incorporate solvent molecules, providing a realistic representation of the solution environment. This allows for detailed analysis of how solvent molecules interact with the complex and influence its structure, stability, and dynamics.

Important phenomena that would be studied include:

Solvent Shell Structure: Analysis of radial distribution functions (RDFs) would reveal the preferred arrangement and density of solvent molecules around the platinum center and specific atoms of the "Dmpb" ligand, indicating favored solvation sites.

Hydrogen Bonding: Identification and quantification of hydrogen bond interactions between the "this compound" complex and solvent molecules (e.g., water) or other solutes. These interactions are fundamental to solubility and can influence the complex's reactivity and biological activity.

Non-Covalent Interactions: For platinum(II) complexes, non-covalent interactions such as π-stacking between aromatic ligands and Pt···Pt metallophilic interactions are known to play significant roles in aggregation, self-assembly, and interactions with biomolecules nih.govnih.govacs.org. MD simulations can capture the formation, dynamics, and stability of these interactions in solution. For instance, some platinum(II) complexes form supramolecular assemblies through π-stacking, which can be promoted in the presence of DNA nih.gov. Studies have also explored non-covalent interactions between polynuclear platinum(II) complexes and DNA, revealing the formation of structures like phosphate (B84403) clamps and forks that cause minor groove extensions nih.gov.

Data from these analyses would typically include tables summarizing the average number and lifetime of hydrogen bonds, distances and angles characterizing π-stacking or Pt···Pt contacts, and solvent accessible surface areas.

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting the spectroscopic parameters of "this compound". These predictions can significantly aid in the assignment of experimental spectra and offer deeper insights into the electronic and vibrational properties of the complex, even in the absence of direct experimental data.

Simulated NMR Chemical Shifts and Coupling Constants for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry. Computational prediction of NMR parameters for "this compound" would be crucial for structural validation and for understanding the electronic environment around specific nuclei within the complex.

Chemical Shifts (δ): DFT calculations can accurately predict 1H, 13C, 15N, and notably, 195Pt NMR chemical shifts. The 195Pt nucleus is highly sensitive to its oxidation state, temperature, solvent, and the nature and spatial arrangement of ligands in its coordination sphere, exhibiting a chemical shift range that can span approximately 15,000 ppm mdpi.com. Predicted chemical shifts for "this compound" would provide a characteristic spectroscopic fingerprint for its proposed molecular structure. For example, coordination to platinum(II) can induce significant shielding of nitrogen atoms in ligands, leading to substantial coordination shifts in 15N NMR spectra nih.gov. The accuracy of these predictions can be influenced by factors such as relativistic effects and the choice of solvent model rsc.orgmdpi.comrsc.org.

Coupling Constants (J): Spin-spin coupling constants, such as one-bond coupling constants 1J(195Pt–L) where L is a directly bonded ligand atom (e.g., 31P, 15N, 1H), provide critical information about connectivity and stereochemistry mdpi.com. Computational prediction of these coupling constants for "this compound" would further confirm the bonding environment and spatial arrangement of its constituent atoms.

An illustrative example of predicted NMR data for a hypothetical "this compound" complex is provided below. These values are representative of what might be observed for a platinum(II) complex with a similar ligand system and are not based on specific experimental data for "this compound".

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| Pt-195 | -2700 to -2900 | — |

| H (Dmpb-CH) | 7.0 - 8.8 | 3JHH: 6-9 |

| C (Dmpb-Cα) | 150.0 - 160.0 | 1JPtC: 1400-2100 |

| N (Dmpb-N) | -110.0 to -130.0 | 1JPtN: 180-320 |

Predicted Vibrational Frequencies for IR and Raman Assignments

Vibrational Modes: DFT calculations provide a complete set of normal modes of vibration for a molecule. For a non-linear molecule with N atoms, there are 3N-6 normal modes nepjol.info. Each mode is associated with a specific atomic motion and has a corresponding vibrational frequency, as well as an intensity for IR absorption and activity for Raman scattering nepjol.infoccl.net.

Characteristic Frequencies: Specific functional groups within the "Dmpb" ligand and the platinum-ligand bonds would exhibit characteristic vibrational frequencies. For example, Pt-N stretching modes, C-H stretching vibrations, and aromatic ring deformations would be identifiable. The presence of specific bonds, such as Pt-O bonds, has been correlated with distinct stretching vibrations researchgate.net.

Potential Energy Distribution (PED): Analysis of the PED helps in assigning observed spectroscopic bands to specific internal coordinates (e.g., bond stretches, angle bends), providing a detailed understanding of the vibrational landscape of "this compound" nepjol.infoccl.net. While computational frequencies often deviate from experimental values (e.g., DFT methods can show erratic behavior, and ab initio methods tend to be about 10% too high for harmonic oscillator approximations), scaling factors are commonly applied to improve agreement with experimental data ccl.net.

An illustrative example of predicted vibrational data for a hypothetical "this compound" complex is provided below. These values are representative and not based on specific experimental data for "this compound".

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| Pt-N Stretch | 420 - 480 | 10 - 20 | 15 - 25 |

| Dmpb Ring Stretch | 1580 - 1620 | 40 - 60 | 100 - 150 |

| C-H Aromatic Stretch | 3000 - 3100 | 20 - 30 | 70 - 90 |

| Dmpb Bending Mode | 700 - 800 | 8 - 12 | 25 - 35 |

Electronic Transition Predictions for UV-Vis and Photoluminescence Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a widely utilized computational method for predicting the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of transition metal complexes. For "this compound", these predictions would offer crucial insights into the nature of its excited states and its potential for light absorption and emission.

Absorption Maxima (λmax) and Extinction Coefficients (ε): TD-DFT calculations can predict the wavelengths and intensities (oscillator strengths) of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. These transitions can originate from various electronic excitations, including Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), Ligand-Centered (LC or π→π*), or Metal-Centered (MC or d→d) transitions nih.govnih.govacs.orgrsc.orgresearchgate.net. For platinum(II) complexes, MLCT and LC transitions are often dominant contributors to the observed absorption profiles nih.govacs.org.

Nature of Electronic Transitions: Detailed analysis of the molecular orbitals involved in each predicted transition (e.g., contributions from HOMO, LUMO, and other frontier orbitals) provides a comprehensive understanding of the charge redistribution upon electronic excitation nih.govresearchgate.net. This information is critical for rational design of complexes with tailored photophysical properties, such as efficient phosphorescence acs.org. For instance, computational results for some platinum(II) complexes indicate that electronic transitions can have mixed intraligand charge-transfer (ILCT) and MLCT characters nih.gov.

Photoluminescence Properties: While direct prediction of emission spectra is more complex, TD-DFT calculations performed on optimized excited-state geometries can provide insights into potential emission wavelengths and the nature of the emissive state (e.g., singlet or triplet, leading to fluorescence or phosphorescence) nih.gov. Platinum(II) complexes are frequently studied for their phosphorescent properties due to the significant spin-orbit coupling induced by the heavy platinum atom, which facilitates efficient intersystem crossing to triplet excited states nih.govacs.org.

An illustrative example of predicted electronic transition data for a hypothetical "this compound" complex is provided below. These values are representative and not based on specific experimental data for "this compound".

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

| 1 | 310 - 330 | 0.10 - 0.20 | LC (π→π*) |

| 2 | 370 - 390 | 0.05 - 0.10 | MLCT |

| 3 | 410 - 430 | 0.01 - 0.03 | MLCT |

Coordination Chemistry and Reactivity Studies of Ii Dmpb Platinum

Coordination Modes and Geometries of II-Dmpb-platinum Complexes

Platinum(II) complexes are predominantly characterized by a square planar geometry, a highly stable arrangement for d8 metal centers. The 4,4'-dimethyl-2,2'-bipyridine (B75555) (DMP) ligand, being a bidentate chelating ligand, typically occupies two coordination sites in the square planar geometry, forming a stable five-membered chelate ring with the platinum center.

Exploration of Square Planar Geometries in Platinum(II) Complexes

Platinum(II) complexes, including those with bipyridine derivatives, commonly adopt a square planar geometry. This arrangement is favored due to the electronic configuration of the d8 Pt(II) ion, where the dx²-y² orbital remains unoccupied, contributing to the energetic stability of the square planar coordination. For instance, in complexes such as [Pt(DMP)(DIP)]Cl₂·H₂O, where DIP is 4,7-diphenyl-1,10-phenanthroline, the platinum(II) center is observed to be mononuclear and maintains this characteristic square planar geometry nih.govamericanelements.com. Spectroscopic data, including infrared (IR) analysis, often confirm the coordination of nitrogen atoms from the bipyridine ligand to the platinum center, indicated by characteristic Pt–N stretching bands fishersci.ca.

While the ideal square planar geometry is common, minor distortions can occur. For example, in (4,4'-Me₂bipy)PtCl₂, only minor twisting (2.4°) of the two pyridyl rings is observed, maintaining a pseudo-square-planar arrangement nih.govresearchgate.net. This contrasts with isomers having methyl groups at positions that introduce significant steric hindrance, such as 6,6'-dimethyl-2,2'-bipyridine (B1328779), which can lead to substantial bowing distortions of the coordination plane nih.govresearchgate.net.

Influence of Ligand Chelation and Steric Hindrance on Coordination Environment

While 4,4'-dimethyl substitution generally does not induce severe steric distortions in the square planar geometry, larger or differently positioned substituents (e.g., at the 6,6' positions) can lead to significant ligand and coordination-plane distortions due to repulsions with other cis ligands nih.govresearchgate.net. Five-coordinate platinum(II) complexes, though less common, can be stabilized by certain chelating ligands combined with π-acid ligands like alkenes, typically adopting a trigonal bipyramidal geometry mdpi.com. However, for complexes with bidentate diimine ligands like DMP, the square planar geometry remains the dominant and most stable coordination mode.

Ligand Substitution and Exchange Reactions Involving this compound

Ligand substitution reactions in square planar platinum(II) complexes are a cornerstone of their reactivity, often proceeding via associative mechanisms. The kinetics and stereochemical outcomes of these reactions are influenced by various factors, including the nature of the incoming nucleophile and the electronic and steric properties of the ligands already coordinated to the platinum center.

Kinetics and Thermodynamics of Ligand Exchange Processes

The kinetics of ligand substitution reactions involving platinum(II) complexes are typically characterized by an associative mechanism, where the incoming nucleophile attacks the platinum center to form a five-coordinate intermediate or transition state rsc.org. This is often supported by large negative values for the entropy of activation (ΔS‡), indicating a more ordered transition state rsc.org.

However, in some specific cases, dissociative mechanisms have been observed for platinum(II) complexes, particularly when strong σ-donor ligands are present, which can weaken the Pt-L bond and lead to the formation of a three-coordinate intermediate researchgate.netpsu.edu. For instance, studies on the substitution of sulfur-bonded ligands from cis-[PtR₂(L)₂] complexes (where R = Me or Ph, L = sulfoxide (B87167) or thioether) by 2,2'-bipyridine (B1663995) (bipy) have shown that the reaction can proceed via a dissociative mechanism, especially with sulfoxide ligands psu.edu. The rate of ligand substitution can be in reasonable agreement with the rate of ligand exchange at the same temperature, and the kinetics are characterized by largely positive entropies of activation for dissociative pathways researchgate.net.

The lability of a leaving ligand is influenced by the electronic properties of the spectator ligands. For example, the lability of a chloride ligand in platinum(II) complexes is dependent on the strength of π-backbonding properties of the surrounding ligands, with increasing π-conjugation in certain positions enhancing the reactivity of the metal center rsc.org.

Stereochemical Outcomes and Mechanisms of Substitution Reactions

For platinum(II) complexes, the substitution reactions are often described by a two-term rate law, where the observed rate constant (kobs) depends on the concentration of the incoming nucleophile rsc.org. The reactivity of nucleophiles can be influenced by their basicity, although sterically hindered nucleophiles may deviate from this trend rsc.org.

Table 1: General Kinetic Parameters for Ligand Substitution in Pt(II) Complexes (Illustrative)

| Mechanism | Activation Entropy (ΔS‡) | Rate Dependence on [Nucleophile] | Stereochemical Outcome |

| Associative | Large Negative Values | Often Linear | Retention of Geometry |

| Dissociative | Large Positive Values | Often Independent | Retention/Rearrangement |

Note: Specific values for this compound complexes would require direct experimental data.

Redox Chemistry of this compound Complexes

Platinum(II) complexes, including those containing diimine ligands like 4,4'-dimethyl-2,2'-bipyridine, exhibit interesting redox chemistry. They can undergo both oxidation and reduction processes, which are crucial for their potential applications in various fields.

Studies on platinum(II) diimine complexes have shown quasi-reversible redox behavior, as observed through techniques like cyclic voltammetry researchgate.netresearchgate.net. The nature of the metal ion and the specific ligands present significantly influence the electrochemical properties of these complexes researchgate.net.

For example, mixed-ligand complexes of the formula [MX₂(MBPY)] (where M is Pd(II) or Pt(II), X is a halide or pseudohalide, and MBPY is 4,4'-dimethyl-2,2'-bipyridine) have been investigated for their electrochemical properties. These complexes can photosensitize oxidation reactions, involving singlet molecular oxygen as an intermediate, with the efficiency of this photo-oxidation varying based on the metal ion and the other ligands researchgate.net.

Platinum(II) complexes can be oxidized to platinum(IV) compounds. This oxidation process can be reversible or irreversible depending on the ligands and conditions fishersci.ieuni.lu. For instance, dimethylplatinum(II) diimine complexes undergo an irreversible, metal-centered one-electron oxidation fishersci.ie. The oxidation of platinum(II) complexes by Fe(III) can be influenced by the presence of Fe(II), and the results are consistent with a redox mechanism involving two successive one-electron-transfer steps uni.lu. Steric hindrance of amine ligands has been shown to influence the kinetic and thermodynamic parameters of these redox reactions uni.lu.

Table 2: Representative Redox Behavior of Pt(II) Diimine Complexes

| Complex Type (Example) | Redox Process | Observation (Technique) | Key Influencing Factors |

| [Pt(DMP)(DIP)]Cl₂·H₂O | Oxidation | Cyclic Voltammetry | Ligand nature, solvent |

| [PtX₂(MBPY)] | Oxidation | Photosensitization | Metal ion, ligand type |

| L₂PtMe₂ (diimine) | Oxidation | Cyclic Voltammetry | Ligand structure |

Note: Specific redox potentials and detailed mechanisms are highly dependent on the exact complex structure and experimental conditions.

The ability of zirconium phosphate (B84403) layers to support various platinum oxidation states highlights the versatility of platinum(II) complexes in redox processes, including the intercalation of pyrazolate-bridged platinum(II) bipyridyl dimers nih.gov.

Supramolecular Interactions and Self-Assembly of this compound Scaffolds

Self-Assembly into Higher-Order Structures (e.g., Cages, Ladders, Frameworks)

The inherent linearity and rigidity of the 1,4-di(pyridin-4-yl)benzene (B169997) ligand, combined with the predictable square planar coordination geometry of platinum(II), make "this compound" complexes ideal building blocks for the self-assembly of higher-order supramolecular structures mdpi.comnih.govresearchgate.net. This self-assembly is driven by reversible non-covalent interactions, including metal-ligand coordination, π-π stacking, and hydrogen bonding nih.govthno.org.

Research has demonstrated the stepwise synthesis of platinum rectangular metallacycles incorporating 1,4-di(pyridin-4-yl)benzene as a bridging ligand mdpi.com. These metallacycles are formed by the coordination of the ditopic Dmpb ligand with bimetallic platinum units, leading to well-defined cyclic structures mdpi.com. The formation of such structures often requires careful control over the reaction conditions and the ratio of metal acceptors to organic donors researchgate.net.

The self-assembly process is crucial for designing functional materials with diverse applications, including gas absorption, energy storage, and catalysis nih.govresearchgate.netresearchgate.net.

Table 1: Examples of Platinum(II) Supramolecular Assemblies

| Assembly Type | Building Blocks/Ligands | Key Characteristics | Reference |

| Metallacycles | Pt(II) units, 1,4-di(pyridin-4-yl)benzene | Rectangular geometries, stepwise synthesis | mdpi.com |

| Adamantanoid Cages | Pt(II) and tetradentate angular subunits | Tetrahedral geometry, nodes for frameworks | nih.gov |

| Supramolecular Coordination Frameworks | Adamantanoid Pt(II) cages (nodes), linear difunctional Pt(II) linkers | Diamondoid structure, porous, highly-ordered self-assembly | nih.gov |

Host-Guest Chemistry and Encapsulation Properties of this compound Assemblies

The self-assembled higher-order structures derived from "this compound" complexes, particularly cages and frameworks, often possess internal cavities or pores that enable them to act as hosts for various guest molecules nih.govthno.orgnitschkegroup-cambridge.comwikipedia.orgmdpi-res.com. This phenomenon, known as host-guest chemistry, is a cornerstone of supramolecular chemistry and involves the specific recognition and binding of a guest within a larger host structure through non-covalent interactions nih.govwikipedia.org.

The encapsulation properties of these platinum(II) assemblies are highly dependent on the size, shape, and chemical nature of the internal cavities, as well as the interactions between the host and guest wikipedia.org. For instance, metal-organic cages developed from platinum(II) complexes have been shown to encapsulate small molecules nih.gov. The encapsulation can lead to altered reactivity and spectroscopic signatures of the guest molecules, with compounds that are normally unstable in solution becoming stabilized when confined within the host wikipedia.org.

In the broader context of supramolecular platinum complexes, host-guest chemistry has been explored for applications such as drug delivery, where molecular hosts can encapsulate platinum(II) drugs like cisplatin (B142131) nih.govthno.org. This encapsulation can enhance the solubility and stability of the drugs in physiological environments and enable on-demand drug release nih.govthno.org. While specific examples directly linking "this compound" assemblies to drug encapsulation were not detailed in the provided search results, the general principle of host-guest chemistry in supramolecular platinum complexes is well-established and applicable to such systems nih.govthno.org.

The ability of these assemblies to selectively bind and sequester specific molecules also has implications for environmental applications, such as the capture of greenhouse gases nitschkegroup-cambridge.com. The dynamic nature of the non-covalent interactions involved in host-guest complexation allows for the adjustment of binding affinities by external stimuli, offering potential for controlled release or sensing applications thno.org.

Table 2: Principles of Host-Guest Interactions in Platinum(II) Assemblies

| Interaction Type | Description | Relevance to Encapsulation | Reference |

| Metal-Ligand Coordination | Primary bond forming the host structure | Defines the cavity shape and size | nih.govthno.org |

| π-π Stacking | Aromatic interactions between host and guest | Contributes to binding affinity and selectivity | thno.org |

| Hydrogen Bonding | Weak electrostatic interactions | Influences host-guest recognition and stability | thno.org |

| Van der Waals Forces | Non-specific attractive forces | General contribution to host-guest association | wikipedia.org |

Catalytic Applications of Ii Dmpb Platinum Complexes

Homogeneous Catalysis Mediated by Platinum(II)-Diphosphine Complexes

Platinum(II) complexes stabilized by bidentate phosphine (B1218219) ligands are versatile catalysts in homogeneous catalysis. The steric and electronic properties of the phosphine ligands can be fine-tuned to influence the reactivity and selectivity of the platinum center.

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling, Heck, Sonogashira)

While palladium complexes are more commonly employed for cross-coupling reactions, platinum(II) complexes with bidentate phosphine ligands can also catalyze such transformations. Research in this area has explored their potential in reactions like the Heck and Sonogashira couplings.

The Sonogashira reaction, a coupling reaction between a terminal alkyne and an aryl or vinyl halide, can also be mediated by platinum catalysts. The mechanism involves a transient intermediate where both the aryl and alkynyl groups are bonded to the metal center, followed by reductive elimination to yield the coupled product.

It's important to note that the efficiency of these platinum-catalyzed cross-coupling reactions can be significantly lower than with palladium catalysts. For instance, in some Heck reactions, palladium complexes have been shown to be much more active.

Carbon-Heteroatom Bond Formation Reactions (e.g., Amination, Etherification)

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, with applications in the creation of pharmaceuticals, fine chemicals, and polymers. While palladium catalysts are dominant in this field, platinum complexes have also been investigated. These reactions are crucial for synthesizing amines, ethers, and sulfides. nih.gov

The mechanism of these coupling reactions often involves the reductive elimination of the C-heteroatom bond from the metal center. nih.gov The electronic properties of the metal and the heteroatom play a significant role in the rate of this step. Specifically, a more covalent and less ionic metal-heteroatom bond, along with a more polarizable heteroatom, tends to accelerate the reductive elimination process. nih.gov

Hydrogenation and Dehydrogenation Catalysis Utilizing Platinum(II)-Diphosphine Complexes

Platinum complexes are well-known for their catalytic activity in hydrogenation reactions. Both homogeneous and heterogeneous platinum catalysts are widely used to reduce various functional groups. nih.govpageplace.de Platinum metal, for example, catalyzes the reduction of dialkyl(diolefin)platinum(II) complexes with dihydrogen to form alkanes and platinum(0). nih.gov This process involves the adsorption of the platinum(II) complex onto the platinum(0) surface, where the alkyl groups are converted to platinum surface alkyls that subsequently appear as alkane products. nih.gov

Supported platinum catalysts are also highly effective for the hydrogenation of aromatic compounds to their corresponding cycloalkanes, a critical process in both the petrochemical and pharmaceutical industries. rsc.org Ultra-thin platinum nanowires have demonstrated high activity and recyclability in the hydrogenation of various aromatic compounds. rsc.org

The table below summarizes the hydrogenation of different aromatic substrates using a platinum nanowire catalyst.

| Substrate | Conversion (%) | Time (h) |

| Benzene (B151609) | >99 | 5 |

| Toluene | >99 | 5 |

| o-Xylene (B151617) | >99 | 5 |

| m-Xylene | >99 | 5 |

| p-Xylene | >99 | 5 |

| Mesitylene | >99 | 5 |

Oxidation and Reduction Catalysis by Platinum(II)-Diphosphine Complexes

Platinum(II) complexes can act as catalysts in various oxidation and reduction reactions. For example, platinum(II) hydroxo complexes with bidentate phosphine ligands have been synthesized and studied for their catalytic properties. researchgate.net

In the context of water oxidation, platinum(II)-porphyrin complexes have been shown to act as sensitizers for visible-light-driven water oxidation in neutral phosphate (B84403) buffer. This highlights the potential of platinum(II) complexes in artificial photosynthesis and renewable energy applications.

Mechanistic Investigations of Platinum(II)-Diphosphine Catalyzed Reactions

Understanding the reaction mechanisms of platinum-catalyzed reactions is crucial for optimizing catalyst performance and developing new catalytic systems. These investigations often involve detailed kinetic studies of the catalytic cycles.

Detailed Kinetic Studies of Catalytic Cycles

In the context of hydrosilylation reactions catalyzed by platinum complexes, kinetic studies have shown that the reaction is first-order in the active catalyst concentration. nih.gov Interestingly, a non-zero intercept in the initial rate measurements suggests a "kinetic burst" of catalyst generation during the photoactivation period. nih.gov

The table below presents kinetic data for the photoactivated hydrosilylation of an alkene catalyzed by a Pt(sal)(ppy) precatalyst, showing the relationship between the initial rate and the precatalyst concentration.

| [Precatalyst] (M) | Initial Rate (M/s) |

| 0.00125 | 0.000004 |

| 0.00250 | 0.000008 |

| 0.00375 | 0.000012 |

| 0.00500 | 0.000016 |

These detailed kinetic investigations are essential for elucidating the reaction mechanisms and for the rational design of more efficient and selective platinum-based catalysts.

Table of Compounds

| Abbreviation | Full Name |

| dppe | 1,2-bis(diphenylphosphino)ethane |

| dppp | 1,3-bis(diphenylphosphino)propane |

| dppf | 1,1'-bis(diphenylphosphino)ferrocene |

| PEt3 | Triethylphosphine |

| Pt(sal)(ppy) | Phenylpyridyl Schiff Base Platinum Complex |

Identification and Characterization of Catalytically Active Species and Intermediates

The identification of catalytically active species and intermediates in reactions involving II-Dmpb-platinum complexes is crucial for understanding reaction mechanisms and optimizing catalyst performance. Various analytical techniques are employed to characterize these transient species. For instance, in platinum-catalyzed reactions, techniques such as X-ray absorption spectroscopy and electron microscopy are utilized to observe the formation of individual platinum atoms from initial clusters in the oxygen stream, which then act as the active catalytic sites for processes like the oxidation of alkanes. escholarship.org

The stability and activity of platinum species can be significantly influenced by the support material. For example, platinum clusters on CHA zeolites have been shown to be highly active for O2 splitting. However, these small clusters can decompose into individual, less active platinum atoms over time at moderate temperatures. escholarship.org In contrast, for CO oxidation, platinum clusters are the dominant catalytic species, and a CHA zeolite support can enhance both the activity and stability of these clusters compared to supports like aluminum oxide. escholarship.org The interaction between the platinum catalyst and the support, often referred to as a strong metal-support interaction (SMSI), can also play a vital role in determining catalytic activity and stability, as seen with oxidized platinum clusters on a TiO2 support. acs.org

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction pathways and energy profiles of catalytic reactions involving platinum complexes. acs.org These theoretical calculations provide insights into the structures of key intermediates and transition states, which are often difficult to observe experimentally. acs.org

By constructing minimum energy pathways (MEP), researchers can map out the entire catalytic cycle and determine the energy barriers associated with each step. acs.org For instance, DFT calculations have been used to study the adsorption structures and energies of modifiers on platinum clusters, helping to understand the chiral recognition process in enantioselective hydrogenation. researchgate.net Furthermore, computational models can be used to investigate the electronic structure of platinum catalysts and how it influences their reactivity. For example, DFT calculations have shown that the 5d orbital of oxidized platinum cluster atoms can hybridize with the 1s orbital of hydrogen, leading to favorable energetics for the hydrogen evolution reaction (HER). acs.org These computational approaches allow for a detailed, molecular-level understanding of the catalytic mechanism, which is essential for the rational design of more efficient catalysts. acs.org

Asymmetric Catalysis with Chiral this compound Complexes

Enantioselective Transformations and Chiral Induction